Cas no 264905-39-7 (tert-butyl 4-(ethylamino)piperidine-1-carboxylate)

tert-butyl 4-(ethylamino)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Boc-4-Ethylaminopiperidine
- 1-Piperidinecarboxylic acid, 4-(ethylamino)-, 1,1-dimethylethyl ester
- tert-butyl 4-(ethylamino)piperidine-1-carboxylate
- 1-tert-Butoxycarbonyl-4-(ethylamino)piperidine
- 4-Ethylaminopiperidine-1-carboxylic acid tert-butyl ester
- tert-Butyl4-ethylaminopiperidine-1-carboxylate
- A18544
- MFCD06808580
- BL002304
- tert-butyl4-(ethylamino)piperidine-1-carboxylate
- AC-24268
- tert-butyl 4-(ethylamino)piperidine-1-carboxylate;1-Boc-4-(ethylamino)piperidine
- tert-butyl 4-ethylaminopiperidin-1-ylcarboxylate
- 4-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester, AldrichCPR
- SRDSJYNZSNVSGS-UHFFFAOYSA-N
- CS-0002008
- AM100597
- J-524658
- 1-(tert-butoxycarbonyl)-4-(ethylamino)-piperidine
- EN300-45368
- AKOS007930617
- 1-Boc-4-(ethylamino)piperidine
- 1-N-Boc-4-Ethylaminopiperidine
- 4-ETHYLAMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- DTXSID90593239
- TS-00586
- SB36287
- SY024571
- 2- Nitro -4` chloro -diphenyl ether
- FT-0603856
- SCHEMBL653186
- 264905-39-7
- 1-t-butyloxycarbonyl-4-ethylamino-piperidine
- 4-(n-ethylamino)-1-tert-butoxycarbonylpiperidine
-
- MDL: MFCD11101366
- インチ: 1S/C12H24N2O2/c1-5-13-10-6-8-14(9-7-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
- InChIKey: SRDSJYNZSNVSGS-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCC(CC1)NCC)=O
計算された属性
- せいみつぶんしりょう: 228.18400
- どういたいしつりょう: 228.184
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 41.6A^2
じっけんとくせい
- 密度みつど: 1.007
- ふってん: 306℃ at 760 mmHg
- フラッシュポイント: 138.902°C
- 屈折率: 1.485
- PSA: 41.57000
- LogP: 2.32420
tert-butyl 4-(ethylamino)piperidine-1-carboxylate セキュリティ情報
- 危険カテゴリコード: 36/37/38-22
- セキュリティの説明: S26; S36
-
危険物標識:
- リスク用語:R36/37/38
tert-butyl 4-(ethylamino)piperidine-1-carboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
tert-butyl 4-(ethylamino)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1072065-1g |
1-Boc-4-Ethylaminopiperidine |
264905-39-7 | 97% | 1g |
¥276 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHB044-1G |
tert-butyl 4-(ethylamino)piperidine-1-carboxylate |
264905-39-7 | 95% | 1g |
¥ 310.00 | 2023-04-06 | |
Enamine | EN300-45368-0.05g |
tert-butyl 4-(ethylamino)piperidine-1-carboxylate |
264905-39-7 | 95.0% | 0.05g |
$19.0 | 2025-03-15 | |
Chemenu | CM111191-5g |
tert-butyl 4-(ethylamino)piperidine-1-carboxylate |
264905-39-7 | 98% | 5g |
$205 | 2024-07-28 | |
TRC | B619403-100mg |
1-Boc-4-Ethylaminopiperidine |
264905-39-7 | 100mg |
$ 80.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1072065-250mg |
1-Boc-4-Ethylaminopiperidine |
264905-39-7 | 97% | 250mg |
¥82 | 2023-04-14 | |
Fluorochem | 063501-1g |
tert-Butyl 4-(ethylamino)piperidine-1-carboxylate |
264905-39-7 | 95% | 1g |
£46.00 | 2022-03-01 | |
Apollo Scientific | OR16030-250mg |
4-(Ethylamino)piperidine, N1-BOC protected |
264905-39-7 | 98+% | 250mg |
£15.00 | 2025-02-19 | |
A2B Chem LLC | AB31250-1g |
1-Boc-4-ethylaminopiperidine |
264905-39-7 | 95% | 1g |
$38.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHB044-5g |
tert-butyl 4-(ethylamino)piperidine-1-carboxylate |
264905-39-7 | 95% | 5g |
¥914.0 | 2024-04-21 |
tert-butyl 4-(ethylamino)piperidine-1-carboxylate 関連文献
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
tert-butyl 4-(ethylamino)piperidine-1-carboxylateに関する追加情報
Recent Advances in the Study of tert-butyl 4-(ethylamino)piperidine-1-carboxylate (CAS: 264905-39-7) in Chemical Biology and Pharmaceutical Research
The compound tert-butyl 4-(ethylamino)piperidine-1-carboxylate (CAS: 264905-39-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, a piperidine derivative, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Recent studies have highlighted its potential in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The versatility of this compound lies in its ability to act as a building block for more complex structures, making it a focal point in medicinal chemistry.
One of the most notable applications of tert-butyl 4-(ethylamino)piperidine-1-carboxylate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling and are often implicated in diseases such as cancer and inflammatory disorders. Researchers have utilized this compound to develop novel inhibitors that target specific kinase pathways, offering promising therapeutic avenues. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of derivatives of this compound in inhibiting aberrant kinase activity in vitro, with potential implications for targeted cancer therapies.
In addition to its applications in kinase inhibition, tert-butyl 4-(ethylamino)piperidine-1-carboxylate has been explored for its potential in CNS drug development. The piperidine moiety is a common feature in many CNS-active drugs due to its ability to cross the blood-brain barrier. Recent preclinical studies have shown that derivatives of this compound exhibit affinity for neurotransmitter receptors, suggesting their utility in treating neurological disorders such as depression and anxiety. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of analogs with improved selectivity for serotonin receptors, paving the way for further optimization.
The synthetic pathways for tert-butyl 4-(ethylamino)piperidine-1-carboxylate have also been a subject of recent research. Advances in green chemistry have led to the development of more sustainable and efficient methods for its production. For example, a 2023 paper in Organic Process Research & Development described a catalytic process that reduces waste and improves yield, addressing some of the environmental concerns associated with traditional synthetic methods. These innovations not only enhance the scalability of production but also align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the application of tert-butyl 4-(ethylamino)piperidine-1-carboxylate. Issues such as metabolic stability and bioavailability of its derivatives need to be addressed to fully realize their therapeutic potential. Ongoing research is focused on structural modifications to improve these properties, with computational modeling playing an increasingly important role in predicting the behavior of new analogs. Collaborative efforts between academia and industry are expected to drive further advancements in this area.
In conclusion, tert-butyl 4-(ethylamino)piperidine-1-carboxylate (CAS: 264905-39-7) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications in kinase inhibition and CNS drug development, coupled with advancements in synthetic methodologies, underscore its importance in modern drug discovery. Future research will likely focus on optimizing its derivatives for clinical use, addressing current limitations, and exploring new therapeutic targets. As such, this compound continues to be a key area of interest for researchers in the field.
264905-39-7 (tert-butyl 4-(ethylamino)piperidine-1-carboxylate) 関連製品
- 162167-97-7(Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate)
- 75844-69-8(tert-butyl piperidine-1-carboxylate)
- 188111-79-7(tert-butyl (3R)-3-aminopiperidine-1-carboxylate)
- 147539-41-1(tert-butyl 4-(methylamino)piperidine-1-carboxylate)
- 184637-48-7(tert-butyl 3-aminopiperidine-1-carboxylate)
- 207405-68-3(tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate)
- 73874-95-0(4-Boc-Aminopiperidine)
- 2413904-39-7(tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate)
- 1023821-26-2(N1,N4-Bis(4-chlorophenyl)-2,5-dimethylpiperazine-1,4-dicarboxamide)
- 1261991-40-5(2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid)



